5,6,7-Trimethoxyflavone 5,6,7-Trimethoxyflavone 5,6,7-trimethoxyflavone is a trimethoxyflavone that is the 5,6,7-trimethyl ether derivative of baicalein. It has been isolated from the plant Callicarpa japonica and has been shown to exhibit antiviral activity. It has a role as a plant metabolite and an anti-HSV-1 agent. It is functionally related to a baicalein.
5,6,7-Trimethoxyflavone is a natural product found in Callicarpa japonica, Friesodielsia velutina, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 973-67-1
VCID: VC21350173
InChI: InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3
SMILES: COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC
Molecular Formula: C18H16O5
Molecular Weight: 312.3 g/mol

5,6,7-Trimethoxyflavone

CAS No.: 973-67-1

Cat. No.: VC21350173

Molecular Formula: C18H16O5

Molecular Weight: 312.3 g/mol

* For research use only. Not for human or veterinary use.

5,6,7-Trimethoxyflavone - 973-67-1

CAS No. 973-67-1
Molecular Formula C18H16O5
Molecular Weight 312.3 g/mol
IUPAC Name 5,6,7-trimethoxy-2-phenylchromen-4-one
Standard InChI InChI=1S/C18H16O5/c1-20-15-10-14-16(18(22-3)17(15)21-2)12(19)9-13(23-14)11-7-5-4-6-8-11/h4-10H,1-3H3
Standard InChI Key HJNJAUYFFFOFBW-UHFFFAOYSA-N
SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC
Canonical SMILES COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)OC)OC

Chemical Structure and Properties

5,6,7-Trimethoxyflavone, also known as Baicalein Trimethyl Ether, is a flavonoid with the molecular formula C18H16O5 . It has a CAS number of 973-67-1 and represents a methylated derivative of baicalein . The systematic IUPAC name is 5,6,7-trimethoxy-2-phenyl-4H-chromen-4-one .

Physical and Chemical Properties

PropertyValue
Molecular FormulaC18H16O5
Molecular Weight328.32 g/mol
CAS Number973-67-1
SynonymsBaicalein Trimethyl Ether, 5,6,7-trimethoxy-2-phenyl-4H-chromen-4-one
Physical AppearanceCrystalline solid
StructureFlavone backbone with methoxy groups at positions 5, 6, and 7

The compound contains a chromene ring system with a ketone at position 4 and three methoxy groups at positions 5, 6, and 7, which distinguish it from other flavones . These structural characteristics contribute to its unique biological activities and synthetic utility.

Natural Sources and Extraction

5,6,7-Trimethoxyflavone has been identified as a natural product in several plant species. It is notably found in Japanese Callicarpa, where it can be extracted and isolated for research purposes . The compound represents one of many flavonoids present in medicinal plants that have been used in traditional medicine systems.

Distribution in Plant Kingdom

While comprehensive data on its distribution in the plant kingdom is limited in the provided search results, the compound has been documented in Japanese Callicarpa, which belongs to the Lamiaceae family . Flavonoids like TMF are typically found in the leaves, flowers, and aerial parts of plants, where they serve various ecological functions.

Synthesis Methods

Several approaches have been developed for the synthesis of 5,6,7-trimethoxyflavone, particularly given its importance as a key intermediate in the synthesis of baicalein, a flavonoid with significant biological activities .

Synthetic Routes

MethodKey StepsYieldAdvantages
Fries Acylation/Oxidative Cyclization1. Acylation of trimethoxyphenol with cinnamoyl chloride
2. Oxidative cyclization with I2/DMSO
~70%High yield, efficient process
Claisen-Schmidt CondensationCondensation of acetophenone derivative with benzaldehyde under alkaline conditionsNot specifiedAlternative approach, potentially simpler reagents

Conversion to Baicalein

The synthesized 5,6,7-trimethoxyflavone can be readily converted to baicalein through a demethylation process using 47% HBr/AcOH . This transformation demonstrates the compound's utility as a synthetic intermediate in the production of biologically active flavonoids.

Biological Activities

5,6,7-Trimethoxyflavone exhibits diverse biological activities, with particular significance in anti-inflammatory and anti-proliferative functions. These properties have been documented through various in vitro and in vivo studies.

Anti-inflammatory Properties

Research has demonstrated that 5,6,7-trimethoxyflavone possesses potent anti-inflammatory activity through multiple mechanisms. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, TMF significantly inhibits the production of inflammatory mediators including nitric oxide (NO) and prostaglandin E2 (PGE2) .

The compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the protein, mRNA, and promoter binding levels, resulting in decreased production of inflammatory mediators . Additionally, TMF inhibits the production and mRNA expression of several pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) .

Anti-proliferative Activities

5,6,7-Trimethoxyflavone and its derivatives have been evaluated for their anti-proliferative activity against multiple human cancer cell lines. Testing against Aspc-1 (pancreatic cancer), HCT-116 (colorectal cancer), HepG-2 (liver cancer), and SUN-5 cells demonstrated that many of these compounds exhibit moderate to high anti-proliferative activities .

Notably, a derivative compound designated as 3c showed particularly promising results with an IC50 value of 5.30 μM against Aspc-1 cells, indicating significant potency against pancreatic cancer cells .

CompoundCancer Cell LineIC50 ValueActivity Level
3c (TMF derivative)Aspc-1 (pancreatic)5.30 μMHigh
Various TMF derivativesAspc-1, HCT-116, HepG-2, SUN-5VariableModerate to high

Molecular Mechanisms of Action

The biological effects of 5,6,7-trimethoxyflavone are mediated through multiple molecular pathways and targets, particularly those involved in inflammation and cellular proliferation.

Inhibition of Inflammatory Signaling

TMF has been identified as a p38-α MAPK inhibitor, a key mechanism underlying its anti-inflammatory properties . The compound suppresses the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), as well as the nuclear translocation of NF-κB, AP-1, and signal transducer and activator of transcription 1/3 (STAT1/3) .

These effects on cellular signaling pathways explain the compound's ability to downregulate the expression of pro-inflammatory genes including iNOS, COX-2, TNF-α, IL-1β, and IL-6 in macrophages .

Protection Against Endotoxin Shock

In vivo studies have demonstrated that pretreatment with TMF increases the survival rate of mice with LPS-induced endotoxemia and reduces serum levels of inflammatory cytokines . This protective effect highlights the potential therapeutic value of TMF in conditions characterized by excessive inflammatory responses.

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